molecular formula C9H15NO B15279076 Bicyclo[3.2.1]octane-1-carboxamide

Bicyclo[3.2.1]octane-1-carboxamide

Cat. No.: B15279076
M. Wt: 153.22 g/mol
InChI Key: FHYYOCLXSYOLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.2.1]octane-1-carboxamide is a bicyclic compound characterized by its fused cyclohexane and cyclopropane-like bridge structure. This framework is a common motif in bioactive natural products, including sesqui- and diterpenes, which exhibit diverse biological activities such as antimicrobial, antiviral, and neuroprotective effects . The rigid bicyclo[3.2.1]octane scaffold enhances metabolic stability and binding affinity to biological targets, making it a valuable template in drug discovery. Its synthesis often involves organocatalytic or photochemical methods, which prioritize efficiency and reduced environmental impact .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

bicyclo[3.2.1]octane-1-carboxamide

InChI

InChI=1S/C9H15NO/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2,(H2,10,11)

InChI Key

FHYYOCLXSYOLBN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]octane-1-carboxamide can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the product. Another method involves the intramolecular 1,3-dipolar nitrone cycloaddition reaction, which provides a regio- and diastereoselective strategy for synthesizing complex bicyclo[3.2.1]octane scaffolds .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and scalability. This may include the use of continuous flow reactors and other advanced techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bicyclo[3.2.1]octane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Diversity in Bicyclic Frameworks

Bicyclo[3.2.1]octane-1-carboxamide belongs to a broader class of bicyclic compounds with varying ring sizes and functional groups. Key comparisons include:

Table 1: Structural and Therapeutic Comparison of Bicyclic Compounds
Bicyclic Framework Example Compound Therapeutic Application Biological Target Key Reference
Bicyclo[3.2.1]octane This compound Under investigation (neuroprotection) Cholinesterase (hypothetical)
Benzobicyclo[3.2.1]octene Huperzine A analogs Alzheimer’s disease Acetylcholinesterase (AChE)
Bicyclo[3.1.0]octane GlyT1 inhibitors (Boehringer) Psychiatric disorders Glycine transporter-1 (GlyT1)
Bicyclo[2.2.2]octane Cathepsin C inhibitors Chronic obstructive pulmonary disease Cathepsin C
Bicyclo[3.3.0]octane Orexin receptor antagonists Insomnia, anxiety Orexin receptors

Key Observations :

  • Ring Size and Rigidity : The bicyclo[3.2.1] system offers intermediate rigidity compared to bicyclo[3.1.0] (smaller, more strained) and bicyclo[2.2.2] (larger, less strained). This balance enhances its suitability for central nervous system (CNS) targets, where molecular flexibility impacts blood-brain barrier penetration .
  • Functionalization : Derivatives like benzobicyclo[3.2.1]octene incorporate aromatic rings, improving interactions with enzyme active sites (e.g., AChE inhibition in Alzheimer’s therapy) .
Cholinesterase Inhibition

Benzobicyclo[3.2.1]octene derivatives, such as huperzine A analogs, exhibit potent AChE inhibition (IC₅₀ values in the nanomolar range), outperforming simpler bicyclo[3.2.1]octane carboxamides in neuroprotective applications . The addition of oxime or acyl groups in these derivatives enhances binding stability through hydrogen-bonding interactions .

Metabolic and Stability Profiles
  • Bicyclo[3.1.0]octane GlyT1 Inhibitors : The strained cyclopropane moiety increases reactivity, necessitating protective functionalization to avoid off-target effects .

Insights :

  • This compound benefits from organocatalytic methods, which avoid toxic metal catalysts and align with green chemistry principles .
  • Photochemical routes for benzobicyclo[3.2.1]octenes, while efficient, face scalability challenges due to specialized equipment requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.